
2-Bromo-3-nitropyridine-4-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-nitropyridine-4-acrylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the third position, and an acrylic acid moiety at the fourth position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitropyridine-4-acrylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 3-nitropyridine followed by the introduction of the acrylic acid moiety through a series of reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitropyridine-4-acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: The acrylic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: Products include 2-amino-3-nitropyridine-4-acrylic acid.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Scientific Research Applications
2-Bromo-3-nitropyridine-4-acrylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitropyridine-4-acrylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the nitro and acrylic acid groups allows for various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Lacks the acrylic acid moiety, making it less versatile in certain reactions.
3-Nitropyridine-4-acrylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-acrylic acid: Lacks the nitro group, influencing its electronic properties and reactivity.
Uniqueness
2-Bromo-3-nitropyridine-4-acrylic acid is unique due to the combination of the bromine, nitro, and acrylic acid groups, which provide a diverse range of reactivity and applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Properties
IUPAC Name |
(E)-3-(2-bromo-3-nitropyridin-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O4/c9-8-7(11(14)15)5(3-4-10-8)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYALGZAHVUDK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=CC(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
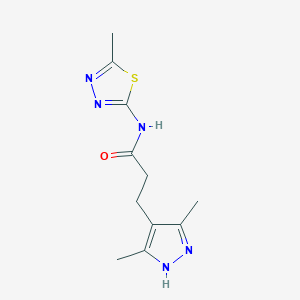
![N-isopropyl-N'-[2-(4-pyridyl)ethyl]thiourea](/img/structure/B2551890.png)
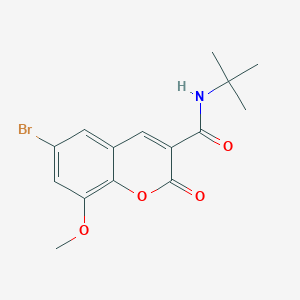

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

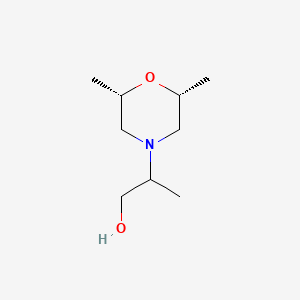
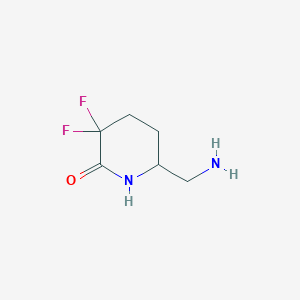
![N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2551903.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)
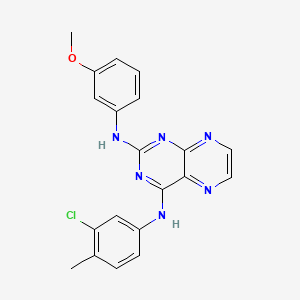
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)
